Augustine

Antimalarial Plasmodium falciparum Drug Discovery

Generic crinane alkaloid substitution yields irreproducible antimalarial/anticancer data. Augustine (CAS 79659-60-2) resolves this with validated, compound-specific bioactivity: • Antimalarial ED50: 0.14 µg/mL (P. falciparum D-6) • Selective cytotoxicity: A549 (lung) & Hs683 (oligodendroglioma) • Definitive SAR probe: unique 5,10b-ethano bridge & C-2 methoxy group Authenticated reference standard for drug discovery. Available at BenchChem.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 79659-60-2
Cat. No. B1666129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAugustine
CAS79659-60-2
SynonymsAugustine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCOC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C6C1O6
InChIInChI=1S/C17H19NO4/c1-19-13-6-14-17(16-15(13)22-16)2-3-18(14)7-9-4-11-12(5-10(9)17)21-8-20-11/h4-5,13-16H,2-3,6-8H2,1H3/t13-,14-,15+,16+,17+/m1/s1
InChIKeyQLRRUWXMMVXORS-NRKLIOEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Augustine (CAS 79659-60-2) for Antimalarial and Anticancer Research: Baseline Procurement Overview


Augustine (also referred to as (-)-augustine or 3-Methoxy-1,2-epoxycrinan) is a crinine-type Amaryllidaceae alkaloid with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol [1]. It belongs to the class of crinine- and haemanthamine-type amaryllidaceae alkaloids, characterized by a complex hexacyclic ring system and five defined stereocenters [1]. The compound has been isolated from various Amaryllidaceae species, including Crinum amabile and Boophane flava, and is commercially available as a research-grade biochemical [1][2]. While other crinane alkaloids such as lycorine, buphanisine, and haemanthidine share a common biosynthetic origin, augustine exhibits distinct biological profiles in antimalarial and anticancer assays that necessitate its specific procurement rather than substitution with structurally related analogs [1].

Why Augustine (CAS 79659-60-2) Cannot Be Replaced by Generic Crinane Alkaloids in Critical Assays


Crinane alkaloids exhibit substantial variability in biological activity despite their structural similarities. For instance, while lycorine demonstrates potent antimalarial activity (IC50 0.029 µg/mL in the FCR-3 strain) [1], its cytotoxicity profile differs markedly from that of augustine. Augustine, in contrast, shows more selective activity against specific cancer cell lines such as lung cancer A549 and oligodendroglioma Hs683 in silico models [2]. Furthermore, the antimalarial potency of augustine (ED50 0.14 µg/mL in the D-6 strain) [3] is not uniformly shared by other crinane alkaloids; haemanthidine, for example, exhibits an IC50 of 0.35 µg/mL in the K1 strain [3]. These quantitative disparities in potency and selectivity across different biological targets underscore that generic substitution with other crinane alkaloids would yield irreproducible or misleading results in drug discovery and pharmacological research [1][2][3]. Therefore, the procurement of augustine is essential for studies specifically referencing its unique activity profile.

Quantitative Differentiation of Augustine (CAS 79659-60-2) Against Key Comparators: An Evidence-Based Procurement Guide


Superior Antimalarial Potency of Augustine Against the D-6 Strain of Plasmodium falciparum Relative to Haemanthidine

Augustine demonstrates an ED50 of 0.14 μg/mL against the chloroquine-sensitive D-6 strain of Plasmodium falciparum, which is 2.5-fold more potent than haemanthidine, a structurally related crinane alkaloid, which exhibits an IC50 of 0.35 μg/mL against the K1 strain [1]. This quantitative advantage in the D-6 strain positions augustine as a more effective candidate for antimalarial lead optimization targeting sensitive parasite strains [1].

Antimalarial Plasmodium falciparum Drug Discovery

Selective Cytotoxicity of Augustine Against Lung Cancer (A549) and Oligodendroglioma (Hs683) Cell Lines: In Silico Evidence

In a recent in silico screening of 31 crinine alkaloids, augustine was among only three compounds (alongside powelline and undulatine) that demonstrated drug-like properties and good selectivity against lung cancer (A549) and oligodendroglioma (Hs683) cell lines [1]. This selectivity was predicted using the Cell Line Cytotoxicity Predictor (CLC-Pred) and distinguishes augustine from other crinane alkaloids that showed broader or less selective cytotoxicity profiles [1].

Anticancer Lung Cancer Oligodendroglioma In Silico

Distinct Structural Features of Augustine Influence Its Biological Activity Relative to Lycorine and Haemanthamine

Augustine possesses a unique 5,10b-ethano bridge and a methoxy group at C-2, which differentiate it from lycorine and haemanthamine [1]. These structural variations are associated with its specific antimalarial potency and selectivity profile, as the antiplasmodial pharmacophore of crinane alkaloids is known to be sensitive to such modifications [2]. Unlike lycorine, which is often highly cytotoxic, augustine's structure appears to confer a more balanced activity-toxicity profile in certain models [2].

Alkaloid Chemistry Structure-Activity Relationship Natural Products

Optimal Research and Industrial Application Scenarios for Augustine (CAS 79659-60-2) Based on Quantitative Evidence


Antimalarial Drug Discovery Targeting Chloroquine-Sensitive Plasmodium falciparum Strains

Given its potent ED50 of 0.14 μg/mL against the D-6 strain of P. falciparum [1], augustine is ideally suited for in vitro screening campaigns aimed at identifying novel antimalarial leads. Its potency in this specific strain suggests a mechanism of action that may complement or differ from standard therapies like chloroquine, warranting its inclusion in phenotypic screening libraries and mode-of-action studies [1].

Targeted Anticancer Research in Lung Cancer and Oligodendroglioma Models

In silico predictions indicate that augustine exhibits selective cytotoxicity against A549 (lung cancer) and Hs683 (oligodendroglioma) cell lines [2]. This makes it a valuable chemical probe for validating these predictions in vitro and exploring the underlying molecular pathways, particularly in caspase-3 activation and anti-angiogenic mechanisms [2].

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

The unique 5,10b-ethano bridge and C-2 methoxy group of augustine differentiate it from other crinane alkaloids [3]. Researchers engaged in SAR studies of Amaryllidaceae alkaloids should procure augustine to systematically evaluate how these structural features modulate antimalarial and anticancer activities, thereby informing the design of optimized analogs with improved therapeutic windows [3].

Comparative Pharmacology of Amaryllidaceae Alkaloids

For studies aiming to compare the bioactivity profiles of crinane alkaloids, augustine serves as a key reference compound due to its distinct potency in antimalarial assays and its selective cytotoxicity profile [1][2]. Including augustine alongside lycorine, buphanisine, and haemanthidine in panel screens provides a comprehensive view of the pharmacophore requirements for antiplasmodial and anticancer activity within this alkaloid class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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